![molecular formula C8H8O3 B1333388 Benzo[d][1,3]dioxol-4-ylmethanol CAS No. 769-30-2](/img/structure/B1333388.png)
Benzo[d][1,3]dioxol-4-ylmethanol
Übersicht
Beschreibung
Benzo[d][1,3]dioxol-4-ylmethanol is a chemical compound with the molecular formula C8H8O3 and a molecular weight of 152.15 . It is a white to light yellow powder or crystal .
Synthesis Analysis
The synthesis of Benzo[d][1,3]dioxol-4-ylmethanol-related compounds has been reported in several studies. For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . Another study reported the synthesis of BDMMBH, a Schiff base, from the condensation of piperonal and 4-methoxybezohydrazide .Molecular Structure Analysis
The molecular structure of Benzo[d][1,3]dioxol-4-ylmethanol-related compounds has been characterized using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Their crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .Physical And Chemical Properties Analysis
Benzo[d][1,3]dioxol-4-ylmethanol is a white to light yellow powder or crystal . It contains a total of 20 bonds, including 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 hydroxyl group, 1 primary alcohol, and 2 ethers (aromatic) .Wissenschaftliche Forschungsanwendungen
1. Detection of Carcinogenic Lead
- Summary of Application: Benzo[d][1,3]dioxol-4-ylmethanol is used in the synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH), which is used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+) .
- Methods of Application: BDMMBSH was prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of BDMMBSH on a GCE with the conducting polymer matrix Nafion (NF) .
- Results or Outcomes: The sensitivity, LOQ, and LOD of the proposed sensor towards Pb2+ were calculated from the calibration curves to be 2220.0 pA μM−1 cm−2, 320.0 mM, and 96.0 pM, respectively .
2. Synthesis of Antitumor Agents
- Summary of Application: Benzo[d][1,3]dioxol-5-ylmethanol is used in the synthesis of antitumor agents .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The results illustrated that compound C27 could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
3. Synthesis of Antibacterial Agents
- Summary of Application: Benzo[d][1,3]dioxol-5-ylmethanol is used in the synthesis of antibacterial agents .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The synthesized compounds were screened for their antibacterial efficacy against B. subtilis, P. aeruginosa, S. aureus, and E. coli with MIC values ranging between 44-79 mM and 63-82 mM .
4. Development of a Custom-Made Electrode
- Summary of Application: Benzo[d][1,3]dioxol-4-ylmethanol is used in the development of a custom-made electrode .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The results or outcomes are not detailed in the source .
5. Synthesis of Triazole-Linked Chalcone Derivatives
- Summary of Application: Benzo[d][1,3]dioxol-5-ylmethanol is used in the synthesis of triazole-linked chalcone derivatives .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The synthesized compounds were screened for their antibacterial efficacy against B. subtilis, P. aeruginosa, S. aureus, and E. coli with MIC values ranging between 44-79 mM and 63-82 mM .
6. Development of a Custom-Made Electrode
Safety And Hazards
Eigenschaften
IUPAC Name |
1,3-benzodioxol-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCMMPXFVAHHQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379873 | |
| Record name | 1,3-benzodioxol-4-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d][1,3]dioxol-4-ylmethanol | |
CAS RN |
769-30-2 | |
| Record name | 1,3-benzodioxol-4-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,3-dioxaindan-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


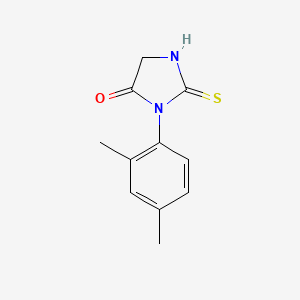

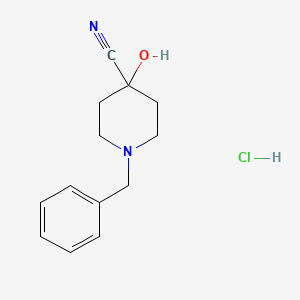
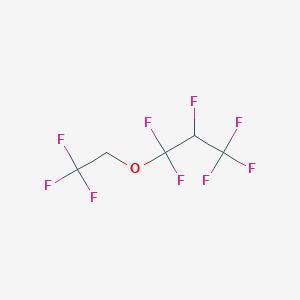
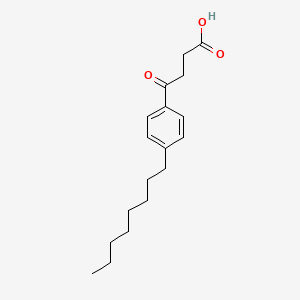


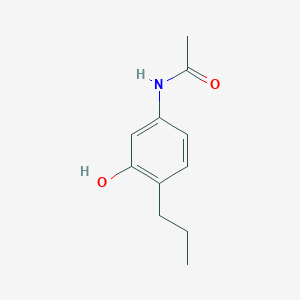




![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)